3-Amino-5-(methylsulfonyl)benzoic acid

説明

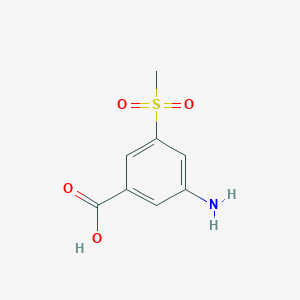

Structure

2D Structure

特性

IUPAC Name |

3-amino-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKNTNJHTUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596793 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-75-5 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-5-(methylsulfonyl)benzoic acid: Discovery and History

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Due to the absence of a singular seminal publication detailing its discovery, this document outlines its likely first synthesis based on established chemical principles and related literature. It includes detailed, plausible experimental protocols, a summary of its chemical properties, and logical diagrams to illustrate its synthesis pathway.

Introduction and Historical Context

This compound, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug development. While a specific date of discovery is not well-documented in a single landmark paper, its synthesis relies on fundamental and well-established organic chemistry reactions. The logical synthetic pathway, and likely the route of its first preparation, involves a multi-step process starting from a substituted toluene or benzoic acid derivative. The key transformations include nitration, oxidation of a sulfur-containing functional group, and the reduction of a nitro group to an amine. These types of reactions were extensively developed throughout the 20th century for the synthesis of a wide array of functionalized aromatic compounds for use in dyes, polymers, and pharmaceuticals. The emergence of compounds like this compound is a direct result of the expansion of synthetic methodologies to create novel molecular scaffolds for screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 151104-75-5 | [1] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Min. 95% | [1] |

Synthetic Pathways

The most plausible synthetic route to this compound is a three-step process. This pathway is outlined below, with a detailed experimental protocol provided in the subsequent section.

Logical Synthesis Workflow

The synthesis begins with the nitration of a suitable benzoic acid precursor, followed by oxidation of the sulfur moiety, and concluding with the reduction of the nitro group.

Experimental Protocols

The following protocols are constructed based on well-established procedures for analogous chemical transformations.

Step 1: Synthesis of 3-(Methylthio)-5-nitrobenzoic acid (Nitration)

This protocol is adapted from standard nitration procedures of aromatic compounds.

Materials:

-

3-(Methylthio)benzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-(Methylthio)benzoic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Pour the reaction mixture slowly over crushed ice with stirring.

-

The precipitated solid, 3-(Methylthio)-5-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold deionized water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(Methylsulfonyl)-5-nitrobenzoic acid (Oxidation)

This protocol is based on the common oxidation of thioethers to sulfones.

Materials:

-

3-(Methylthio)-5-nitrobenzoic acid

-

Potassium Permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in Acetic Acid

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Bisulfite (NaHSO₃) (if using KMnO₄)

-

Deionized Water

Procedure (using KMnO₄):

-

Dissolve 3-(Methylthio)-5-nitrobenzoic acid in a suitable solvent such as acetic acid or aqueous pyridine.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture. An exothermic reaction may be observed.

-

Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.

-

If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid 3-(Methylsulfonyl)-5-nitrobenzoic acid by vacuum filtration and wash with deionized water.

-

Recrystallize the product from an appropriate solvent for purification.

Step 3: Synthesis of this compound (Reduction)

This protocol is adapted from standard methods for the reduction of aromatic nitro compounds.

Materials:

-

3-(Methylsulfonyl)-5-nitrobenzoic acid

-

Iron powder (Fe) or Tin(II) Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure (using Fe/HCl):

-

Suspend 3-(Methylsulfonyl)-5-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

While still hot, filter the reaction mixture to remove the iron salts.

-

Cool the filtrate and adjust the pH to be slightly basic with a sodium hydroxide solution to precipitate the crude product.

-

Collect the this compound by vacuum filtration.

-

The product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the expected inputs and outputs for the plausible synthesis of one mole of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Moles |

| 1. Nitration | 3-(Methylthio)benzoic acid | 168.21 | 1.0 | 3-(Methylthio)-5-nitrobenzoic acid | 213.21 | 1.0 |

| 2. Oxidation | 3-(Methylthio)-5-nitrobenzoic acid | 213.21 | 1.0 | 3-(Methylsulfonyl)-5-nitrobenzoic acid | 245.21 | 1.0 |

| 3. Reduction | 3-(Methylsulfonyl)-5-nitrobenzoic acid | 245.21 | 1.0 | This compound | 215.23 | 1.0 |

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-5-(methylsulfonyl)benzoic acid, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of experimentally determined data in public literature, this guide combines available catalog information with predicted values to offer a foundational understanding of the molecule's characteristics. Detailed experimental protocols for determining these key properties are also provided to facilitate further research and validation.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for understanding the compound's behavior in various chemical and biological systems, informing its potential applications in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | CymitQuimica[1] |

| Molecular Weight | 215.23 g/mol | CymitQuimica[1] |

| CAS Number | 151104-75-5 | CymitQuimica[1] |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following table presents predicted values for key physicochemical parameters. These predictions are generated using computational models and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Notes |

| Melting Point | 220-240 °C | Estimated based on structurally similar compounds. |

| Boiling Point | > 400 °C (decomposes) | Estimated, likely to decompose before boiling under atmospheric pressure. |

| pKa (acidic) | 3.5 - 4.5 | Estimated for the carboxylic acid group. |

| pKa (basic) | 2.0 - 3.0 | Estimated for the amino group. |

| Aqueous Solubility | Low | Predicted to have limited solubility in water based on its structure. |

| LogP | ~1.0 - 1.5 | A positive LogP suggests a degree of lipophilicity. |

Experimental Protocols for Physicochemical Characterization

To enable researchers to obtain precise experimental data for this compound, this section outlines standard methodologies for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it approaches the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Acid Dissociation Constant (pKa) Determination

The pKa values indicate the strength of the acidic (carboxylic acid) and basic (amino) groups in the molecule.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of water, potentially with a small amount of co-solvent if solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the amino group. The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: A fresh solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group. The pH is recorded after each incremental addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: HPLC-based Method

-

System Preparation: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A set of standard compounds with known LogP values is injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The retention factor for the target compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a chemical compound like this compound.

Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. The provided information and protocols are intended to support further investigation and a more complete understanding of this compound's properties and potential applications.

References

An In-depth Technical Guide to 3-Amino-5-(methylsulfonyl)benzoic acid (CAS 151104-75-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 3-Amino-5-(methylsulfonyl)benzoic acid (CAS 151104-75-5) is limited. This guide compiles the available data and provides context based on structurally related compounds. Researchers should validate all information through experimental studies.

Introduction

This compound is a substituted aromatic carboxylic acid containing both an amino and a methylsulfonyl group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery. The presence of the sulfonyl group can influence the compound's physicochemical properties, such as acidity and solubility, while the amino and carboxylic acid moieties provide reactive handles for further chemical modifications. Such scaffolds are of significant interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 151104-75-5 | CymitQuimica[1] |

| Molecular Formula | C₈H₉NO₄S | CymitQuimica[1] |

| Molecular Weight | 215.23 g/mol | CymitQuimica[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| Appearance | Likely a solid | Inferred from related compounds |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for substituted aminobenzoic acids can be adapted. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

Postulated Synthetic Pathway

A potential synthesis could involve the nitration of a suitable methylsulfonyl toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

General Experimental Protocol for Reduction of a Nitro Group

The final step in the proposed synthesis is the reduction of a nitro group to an amine. The following is a general protocol for such a transformation using catalytic hydrogenation, which would need to be optimized for this specific substrate.

Materials:

-

3-Nitro-5-(methylsulfonyl)benzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve the 3-Nitro-5-(methylsulfonyl)benzoic acid in a suitable solvent like methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by recrystallization from an appropriate solvent system.

Biological Activity and Mechanism of Action

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the aminobenzoic acid and sulfonyl groups, are found in various biologically active compounds.

Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[2][3]. Benzoic acid derivatives are also prevalent in medicinal chemistry and can exhibit a wide array of pharmacological effects[4]. The combination of these functionalities in this compound suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and activities.

Applications in Research and Drug Development

As a substituted aminobenzoic acid, this compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups provide convenient points for chemical modification, allowing for the construction of compound libraries for screening in drug discovery programs.

Safety and Toxicology

No specific safety and toxicity data for this compound (CAS 151104-75-5) is available. For handling this compound, it is recommended to follow standard laboratory safety procedures for chemical reagents. General safety precautions for structurally similar aminobenzoic acid derivatives include:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][6].

-

Storage: Store in a tightly closed container in a dry and cool place[6].

-

Hazards: May cause skin, eye, and respiratory tract irritation[7].

A comprehensive toxicological assessment has not been found in the public literature. It is crucial to handle this compound with care and perform a thorough risk assessment before use.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While specific experimental data on its properties and biological activities are currently limited in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting pharmacological profiles. Further research is warranted to fully characterize this molecule and explore its potential in drug discovery and development. Researchers are strongly encouraged to conduct their own experimental validation of any properties or applications of this compound.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Amino-5-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. This document collates predicted physicochemical properties, spectroscopic data, a plausible synthetic route, and a discussion of potential biological activities based on its structural features. The information is presented to facilitate further research and development of this molecule.

Chemical and Physical Properties

This compound (CAS RN: 151104-75-5) is an aromatic compound containing three key functional groups: a carboxylic acid, an amino group, and a methylsulfonyl group. These groups dictate its chemical and physical behavior. A summary of its key identifiers and predicted physicochemical properties is provided in Table 1.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| CAS Number | 151104-75-5 | Alchem.Pharmtech[2] |

| Molecular Formula | C₈H₉NO₄S | CymitQuimica[3] |

| Molecular Weight | 215.23 g/mol | Sigma-Aldrich |

| InChI Key | RJGKNTNJHTUTJD-UHFFFAOYSA-N | Sigma-Aldrich |

| Predicted pKa (acidic) | 3.85 (Carboxylic acid) | Predicted |

| Predicted pKa (basic) | 2.15 (Amino group) | Predicted |

| Predicted logP | 0.75 | Predicted |

| Predicted Water Solubility | 2.5 g/L | Predicted |

| Polar Surface Area | 110.8 Ų | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Note: Predicted values were generated using computational models and should be confirmed by experimental data.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the sulfonyl group. The aromatic protons are expected to appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the methyl group will be a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with their exact shifts influenced by the electronic effects of the substituents. The methyl carbon of the sulfonyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key predicted vibrational frequencies are listed in Table 2.

Table 2: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amino) | 3300-3500 (two bands) | Symmetric and asymmetric stretching |

| C=O (Carboxylic acid) | 1680-1710 | Carbonyl stretch |

| S=O (Sulfonyl) | 1300-1350 and 1120-1160 | Asymmetric and symmetric stretching |

| C-N (Aromatic amine) | 1250-1360 | Stretching vibration |

| C-S (Sulfonyl) | 650-800 | Stretching vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 215. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methyl group from the sulfonyl moiety (-CH₃, 15 Da), and potentially the entire sulfonyl group (-SO₂CH₃, 79 Da).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthesis of this compound

A potential synthetic pathway starts from 3-nitro-5-bromobenzoic acid.

Step 1: Sulfination of 3-nitro-5-bromobenzoic acid

-

Reaction: 3-nitro-5-bromobenzoic acid is reacted with sodium methanesulfinate in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) in a suitable solvent like DMSO at elevated temperatures. This nucleophilic aromatic substitution reaction will replace the bromine atom with the methylsulfonyl group.

-

Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and acidified to precipitate the product, 3-nitro-5-(methylsulfonyl)benzoic acid. The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

Reaction: The resulting 3-nitro-5-(methylsulfonyl)benzoic acid is then subjected to a reduction of the nitro group to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol. Alternatively, chemical reduction using a metal like tin or iron in an acidic medium can be employed.

-

Work-up: Following the reduction, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, for instance, by recrystallization from a suitable solvent system like ethanol/water to yield this compound.

The following diagram illustrates the proposed synthetic workflow.

Potential Biological Activity and Signaling Pathways

There is currently no specific published data on the biological activity of this compound. However, based on its structural similarity to other known bioactive molecules, we can hypothesize potential areas of interest for biological screening.

Inferred Biological Activities

-

Antimicrobial Activity: Sulfonamide-containing compounds are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the sulfonyl group in the target molecule suggests it could be investigated for antimicrobial properties.

-

Kinase Inhibition: The benzamide scaffold is present in numerous kinase inhibitors used in oncology. The specific substitution pattern on the aromatic ring could confer selectivity for certain kinases. Therefore, screening against a panel of kinases could be a fruitful area of investigation.

-

GPCR Modulation: Aromatic amines and carboxylic acids are common pharmacophores in ligands for G-protein coupled receptors (GPCRs). The overall electronic and steric properties of this molecule may allow it to interact with various GPCRs.

Hypothetical Signaling Pathway

Given the prevalence of kinase inhibitors with a similar core structure, a hypothetical signaling pathway that could be modulated by this compound is a generic receptor tyrosine kinase (RTK) pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of an RTK, thereby blocking downstream signaling that leads to cell proliferation and survival. It is crucial to emphasize that this is a hypothetical pathway and requires experimental validation through in vitro kinase assays and cell-based studies.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide has provided a summary of its predicted theoretical properties, which can guide initial experimental design. The proposed synthetic route offers a starting point for its chemical synthesis. While its biological activity remains to be elucidated, the structural motifs suggest potential as an antimicrobial agent or a modulator of key signaling pathways, such as those involving protein kinases. Further experimental validation of the data presented herein is essential to fully understand the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Amino-5-(methylsulfonyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Amino-5-(methylsulfonyl)benzoic acid in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This guide, therefore, provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound, based on established, industry-standard methodologies. The intent is to equip researchers, scientists, and drug development professionals with the necessary framework to generate reliable solubility data in-house. The guide outlines the widely accepted shake-flask method for achieving equilibrium and details the use of High-Performance Liquid Chromatography (HPLC) for accurate quantification of the dissolved solute. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for a range of applications, including process development, formulation design, and preclinical studies. Solubility data informs solvent selection for synthesis and purification, as well as the development of suitable delivery systems for active pharmaceutical ingredients (APIs).

This document serves as a practical guide for determining the solubility of this compound. In the absence of published quantitative data, the focus is placed on empowering research and development teams to produce this critical information through a robust and reproducible experimental approach.

Quantitative Solubility Data

A thorough search of scientific databases and literature, including the IUPAC-NIST Solubility Data Series, was conducted to obtain quantitative solubility data for this compound in common organic solvents. This search did not yield any specific experimental values. Therefore, a data table for direct comparison is not available at this time. The following sections provide a detailed methodology to enable the generation of this data.

Experimental Protocol for Determining Equilibrium Solubility

The determination of equilibrium solubility is a critical step in characterizing the physicochemical properties of a compound. The "shake-flask" method is widely regarded as the gold standard for this purpose due to its reliability and the achievement of a true thermodynamic equilibrium.[1][2][3]

3.1. Principle

An excess amount of the solid compound is added to a specific volume of the chosen organic solvent. The mixture is then agitated at a constant temperature until the solution reaches saturation and is in equilibrium with the undissolved solid. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC.

3.2. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Pipettes and tips

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][4][5] The time required to reach equilibrium may vary depending on the compound and the solvent and should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements yield the same concentration.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[4]

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration analysis.[4][5]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions with the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.[1][5][6]

-

3.4. Data Reporting

The solubility should be reported in units such as mg/mL or mol/L, and the temperature at which the measurement was performed must be specified.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the equilibrium solubility of this compound using the shake-flask method.

Conclusion

References

3-Amino-5-(methylsulfonyl)benzoic Acid: A Versatile Scaffold for Drug Discovery

For Immediate Release

[City, State] – [Date] – 3-Amino-5-(methylsulfonyl)benzoic acid has emerged as a crucial building block for researchers and scientists in the field of drug development. Its unique structural features, including an aromatic ring substituted with an amino group, a carboxylic acid, and a methylsulfonyl group, provide a versatile platform for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in medicinal chemistry. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| CAS Number | 151104-75-5 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Min. 95% | [1] |

Synthesis of this compound

Step 1: Oxidation of the Methyl Group

The initial step involves the oxidation of the methyl group of 3-methyl-5-nitrobenzoic acid to a methylsulfonyl group. This transformation can be achieved using a strong oxidizing agent.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amine. This is a common transformation in the synthesis of aromatic amines and can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

A logical workflow for this proposed synthesis is depicted in the following diagram:

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules, particularly in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The amino and carboxylic acid functional groups on the molecule's scaffold provide convenient handles for synthetic modification, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

While specific examples detailing the use of this compound are not extensively published, its structural similarity to other building blocks used in the synthesis of approved and investigational kinase inhibitors suggests its high potential. For instance, the general structure of many kinase inhibitors involves a core heterocyclic system linked to substituted aromatic rings. The amino group of this compound can be readily used to form amide or urea linkages, or to participate in the construction of various heterocyclic rings, while the carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability.

The diagram below illustrates the general logic of utilizing a substituted aminobenzoic acid, such as the title compound, in a kinase inhibitor drug discovery program.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its trifunctional nature allows for the creation of diverse molecular libraries with the potential to yield potent and selective therapeutic agents. Further exploration of this scaffold in the context of kinase inhibition and other therapeutic targets is warranted and holds significant promise for the future of drug development.

References

Unveiling the Potential of 3-Amino-5-(methylsulfonyl)benzoic Acid in Novel Drug Discovery

For Immediate Release

A comprehensive technical guide has been developed to illuminate the burgeoning research applications of 3-Amino-5-(methylsulfonyl)benzoic acid, a versatile scaffold compound demonstrating significant promise in the development of targeted therapeutics. This whitepaper is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's utility, particularly as a foundational structure for potent and selective Nek2 kinase inhibitors.

The document meticulously summarizes the current landscape of research involving this compound and its derivatives. It highlights the critical role of the NIMA-related kinase 2 (Nek2) in cell cycle regulation and its overactivity in various malignancies, establishing it as a key therapeutic target in oncology.

Quantitative Analysis of Nek2 Inhibition

A central focus of this guide is the structure-activity relationship (SAR) of novel aminopyridine-based inhibitors derived from the this compound scaffold. The quantitative data presented underscores the potential of these compounds as highly selective Nek2 inhibitors.

| Compound | Scaffold Component | Modification | Nek2 IC50 (μM) |

| 17a | This compound | para-substituted phenyl | 0.12 |

| 17b | This compound | meta-substituted phenyl | 0.21 |

Table 1: In vitro inhibitory activity of aminopyridine derivatives against Nek2 kinase. Data sourced from studies on hybrid inhibitors of Nek2.[1]

The Nek2 Signaling Pathway and Therapeutic Intervention

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation during the G2/M phase of the cell cycle. Its overexpression is linked to chromosomal instability and tumorigenesis. The inhibitors developed from the this compound scaffold are designed to interfere with the kinase activity of Nek2, thereby disrupting the mitotic progression of cancer cells and inducing apoptosis.

Caption: Nek2 signaling pathway and the point of intervention by inhibitors.

Experimental Protocols: A Guide for Researchers

This whitepaper provides detailed methodologies for key experiments, enabling researchers to replicate and build upon existing findings.

Synthesis of Aminopyridine-based Nek2 Inhibitors

A general procedure for the synthesis of aminopyridine derivatives (like compounds 17a and 17b) involves a Suzuki coupling reaction.[1]

Workflow for Inhibitor Synthesis:

Caption: General workflow for the synthesis of aminopyridine Nek2 inhibitors.

Step-by-Step Protocol:

-

Suzuki Coupling: Bromoderivatives (14) are coupled with the appropriate boronic esters or acids to form the aminopyridine intermediates (16a-i).[1]

-

Ammonolysis: The resulting esters (16) undergo ammonolysis to yield the target primary amides (17).[1]

In Vitro Nek2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Nek2 can be determined using a luminescence-based kinase assay.[2]

Protocol Overview:

-

Incubation: Human Nek2 kinase is incubated with the test compound at varying concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of a substrate and ATP mixture.

-

Luminescence Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the Kinase-Glo Luminescence Kinase Assay.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the Nek2 kinase activity (IC50) is calculated from the dose-response curves.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the future development of therapeutics targeting Nek2 and other kinases, with this compound as a promising starting point. The detailed data, pathways, and protocols are intended to accelerate research and innovation in the field of oncology and beyond.

References

Exploratory Synthesis with the 3-Amino-5-(methylsulfonyl)benzoic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-Amino-5-(methylsulfonyl)benzoic acid core represents a versatile scaffold in medicinal chemistry, offering a unique combination of functionalities for the exploration of novel therapeutic agents. Its aromatic ring, substituted with an amino group, a carboxylic acid, and a methylsulfonyl moiety, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. This technical guide provides an overview of the synthetic strategies and potential therapeutic applications associated with this promising chemical entity.

Core Scaffold Properties

The this compound scaffold (CAS: 151104-75-5) possesses a molecular weight of 215.23 g/mol and a formula of C₈H₉NO₄S[1][2]. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino group on the benzoic acid ring influences its chemical reactivity and potential biological interactions. This substitution pattern allows for a range of chemical transformations to explore structure-activity relationships (SAR).

Synthetic Strategies and Methodologies

While specific experimental protocols for the derivatization of this compound are not extensively detailed in publicly available literature, synthetic strategies can be inferred from methodologies applied to structurally similar compounds. Key reactions often involve modifications of the amino and carboxylic acid functional groups.

A potential synthetic workflow for generating a library of derivatives from the this compound scaffold is outlined below. This workflow is a conceptual representation based on standard organic chemistry transformations.

Caption: Conceptual workflow for derivatization of the core scaffold.

General Experimental Considerations

Amide Formation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with a diverse range of primary or secondary amines to generate a library of amide derivatives.

Esterification: Fischer esterification under acidic conditions or reaction with alcohols in the presence of a dehydrating agent can yield a variety of ester derivatives.

N-Functionalization: The amino group is amenable to acylation or sulfonylation using the corresponding acyl chlorides or sulfonyl chlorides under basic conditions to produce N-acyl or N-sulfonyl derivatives.

Potential Therapeutic Applications and Biological Activities

While direct biological data for derivatives of the this compound scaffold is limited, the broader class of substituted aminobenzoic acids has been explored for a range of therapeutic applications. The structural motifs present in this scaffold are found in molecules with diverse biological activities.

Table 1: Potential Therapeutic Areas for Substituted Aminobenzoic Acid Derivatives

| Therapeutic Area | Relevant Biological Targets or Activities | Reference Compounds/Scaffolds |

| Oncology | Inhibition of various enzymes, anticancer activity | 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives[3] |

| Infectious Diseases | Antibacterial and antifungal properties | 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis[4] |

| Inflammatory Diseases | Modulation of inflammatory pathways | Novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide[5] |

The methylsulfonyl group, in particular, is a common feature in many biologically active compounds, often contributing to improved solubility and metabolic stability.

Future Directions and Exploratory Synthesis

The this compound scaffold presents a promising starting point for the discovery of new chemical entities with potential therapeutic value. A systematic exploratory synthesis approach, guided by computational modeling and followed by high-throughput biological screening, could unlock the full potential of this versatile core.

The logical progression for a drug discovery program based on this scaffold would involve the following stages:

Caption: Drug discovery workflow utilizing the target scaffold.

Further research into the synthesis and biological evaluation of derivatives based on the this compound scaffold is warranted to fully elucidate its potential in drug development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-AMINO-5-(METHYLSULFONYL)BENZOIC) ACID | 151104-75-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-(methylsulfonyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and offer a plausible pathway for the laboratory-scale synthesis of this compound and its derivatives.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the sulfonamide group, a well-known pharmacophore, imparts a range of biological activities to these molecules. Sulfonamides have been historically significant as antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] More recently, derivatives of sulfonated benzoic acids have been explored for a variety of therapeutic applications, including as anti-inflammatory, anticancer, and enzyme-inhibiting agents. The structural motif of an amino-substituted benzoic acid provides a handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.[2][3]

This document provides a detailed multi-step synthesis protocol for this compound, starting from readily available commercial reagents.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process starting from 3-nitrotoluene. The key transformations include sulfonation, conversion to a methyl sulfone, oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for each synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Step 1: Synthesis of 3-Nitrotoluene-5-sulfonic acid

This protocol describes the sulfonation of 3-nitrotoluene using fuming sulfuric acid (oleum).

Materials:

-

3-Nitrotoluene

-

Fuming sulfuric acid (20-30% SO₃)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 3-nitrotoluene dropwise to the cooled fuming sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-4 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it in water, and checking for the disappearance of the 3-nitrotoluene odor.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The product, 3-nitrotoluene-5-sulfonic acid, will precipitate out of the aqueous solution upon standing or can be salted out by adding sodium chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

| Parameter | Value |

| Starting Material | 3-Nitrotoluene |

| Reagent | Fuming sulfuric acid (20-30% SO₃) |

| Temperature | 0-10 °C (addition), 80-90 °C (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | Precipitation in ice-water |

| Expected Yield | 80-90% |

Step 2 & 3: Synthesis of 3-Nitro-5-(methylsulfonyl)toluene

This two-part protocol involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to a sulfinate and subsequent methylation.

Part A: Synthesis of 3-Nitrotoluene-5-sulfonyl chloride

Materials:

-

3-Nitrotoluene-5-sulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Toluene (or other inert solvent)

Procedure:

-

In a fume hood, suspend 3-nitrotoluene-5-sulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture and evaporate the excess thionyl chloride under reduced pressure.

-

The crude 3-nitrotoluene-5-sulfonyl chloride can be used in the next step without further purification.

Part B: Synthesis of 3-Nitro-5-(methylsulfonyl)toluene

Materials:

-

3-Nitrotoluene-5-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

Procedure:

-

Dissolve the crude 3-nitrotoluene-5-sulfonyl chloride in a suitable solvent like acetone or ethanol.

-

In a separate flask, prepare a solution of sodium sulfite and sodium bicarbonate in water.

-

Add the solution of the sulfonyl chloride to the aqueous sodium sulfite solution and stir at room temperature for 1-2 hours to form the sodium sulfinate salt.

-

To this mixture, add dimethyl sulfate dropwise while maintaining the pH between 8 and 10 with the addition of a base if necessary.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Value (Part A) | Value (Part B) |

| Starting Material | 3-Nitrotoluene-5-sulfonic acid | 3-Nitrotoluene-5-sulfonyl chloride |

| Reagents | Thionyl chloride, DMF (cat.) | Sodium sulfite, Sodium bicarbonate, Dimethyl sulfate |

| Temperature | Reflux (~80 °C) | Room temperature |

| Reaction Time | 2-3 hours | Overnight |

| Work-up | Evaporation of excess reagent | Extraction and purification |

| Expected Yield | >90% (crude) | 60-70% (over two steps) |

Step 4: Synthesis of 3-Nitro-5-(methylsulfonyl)benzoic acid

This protocol describes the oxidation of the methyl group of 3-nitro-5-(methylsulfonyl)toluene to a carboxylic acid.

Materials:

-

3-Nitro-5-(methylsulfonyl)toluene

-

Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Sodium bisulfite (NaHSO₃) (for KMnO₄ work-up)

-

Water

Procedure (using KMnO₄):

-

Suspend 3-nitro-5-(methylsulfonyl)toluene in water containing a small amount of sulfuric acid.

-

Heat the mixture to 80-90 °C.

-

Slowly add a solution of potassium permanganate in water portion-wise, maintaining the temperature.

-

Continue heating and stirring until the purple color of the permanganate disappears.

-

Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide precipitate.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-nitro-5-(methylsulfonyl)benzoic acid.

| Parameter | Value |

| Starting Material | 3-Nitro-5-(methylsulfonyl)toluene |

| Reagent | Potassium permanganate, H₂SO₄ |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Work-up | Quenching, acidification, filtration |

| Expected Yield | 70-80% |

Step 5: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

3-Nitro-5-(methylsulfonyl)benzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 3-nitro-5-(methylsulfonyl)benzoic acid in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 2-4 hours).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

| Parameter | Value |

| Starting Material | 3-Nitro-5-(methylsulfonyl)benzoic acid |

| Reagent | H₂, 10% Pd/C (catalyst) |

| Solvent | Methanol or Ethanol |

| Pressure | 50 psi (typical) |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration and solvent evaporation |

| Expected Yield | >95% |

Potential Applications and Biological Relevance

Derivatives of this compound are of significant interest in drug discovery due to the versatile chemistry of the amino and carboxylic acid groups, which allows for the synthesis of a wide array of amides, esters, and other derivatives. The core structure is related to sulfonamide drugs, which are known inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Inhibition of Folic Acid Synthesis

The sulfonamide-like structure suggests that derivatives of this compound could act as competitive inhibitors of dihydropteroate synthase, mimicking the natural substrate, para-aminobenzoic acid (PABA).

By blocking this pathway, these compounds could exhibit antimicrobial activity. Furthermore, the benzoic acid moiety provides a scaffold that can be modified to target other enzymes and receptors, opening avenues for the development of drugs with different mechanisms of action.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

Application Notes and Protocols: Use of 3-Amino-5-(methylsulfonyl)benzoic Acid in Kinase Inhibitor Synthesis

This document aims to provide a broader context on the synthesis of kinase inhibitors from benzoic acid derivatives, which may serve as a foundational resource for researchers interested in exploring the potential of novel starting materials like 3-Amino-5-(methylsulfonyl)benzoic acid. The information presented below is based on general principles of kinase inhibitor design and synthesis, drawing from examples of structurally related compounds.

General Principles of Benzoic Acid-Based Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors often involves a multi-step process that includes the coupling of a central scaffold, such as a benzoic acid derivative, with various pharmacophores that interact with specific regions of the kinase active site.

Below is a generalized workflow representing the synthetic approach for creating a library of kinase inhibitors from a benzoic acid core.

Caption: Generalized synthetic workflow for kinase inhibitors.

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors are designed to modulate signaling pathways that are often dysregulated in diseases like cancer. These pathways control fundamental cellular processes. A simplified representation of a generic kinase signaling cascade is shown below.

Caption: Simplified kinase signaling pathway.

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, a general protocol for the synthesis of a hypothetical kinase inhibitor from a benzoic acid derivative is outlined below. This is a template and would require significant adaptation and optimization for any new starting material.

Hypothetical Synthesis of a Phenyl-amide Kinase Inhibitor

-

Amide Coupling:

-

Dissolve the benzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a tertiary amine base (e.g., DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1 equivalent).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Cross-Coupling Reaction (e.g., Suzuki Coupling):

-

Combine the brominated intermediate from the previous step (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents) in a suitable solvent (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen, argon) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the final compound by preparative HPLC or recrystallization.

-

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound is through an in vitro kinase assay.

-

Prepare Reagents:

-

Kinase solution (e.g., recombinant human kinase).

-

Substrate solution (e.g., a specific peptide or protein).

-

ATP solution (at or near the Kₘ for the kinase).

-

Test compound dilutions in DMSO.

-

-

Assay Procedure:

-

In a microplate, add the kinase, test compound, and substrate.

-

Incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 °C).

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Detect the phosphorylated product. This can be done using various methods, such as:

-

Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Conclusion

The exploration of novel scaffolds is a cornerstone of kinase inhibitor discovery. While this compound has not been prominently featured in the synthesis of kinase inhibitors to date, its structural motifs suggest it could be a viable starting point for the design of new chemical entities. Researchers are encouraged to use the general principles and protocols outlined in these notes as a guide for investigating the potential of this and other novel building blocks in the development of next-generation kinase inhibitors. Further research and publication in this specific area are needed to provide the detailed protocols and data required for more targeted application notes.

analytical method development for 3-Amino-5-(methylsulfonyl)benzoic acid HPLC

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 3-Amino-5-(methylsulfonyl)benzoic acid.

This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This methodology is designed to be a starting point for analysts in quality control and research and development environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A robust and reliable analytical method is crucial for ensuring the quality and purity of this starting material and for monitoring its stability under various stress conditions. This application note describes a systematic approach to developing a stability-indicating HPLC method that can separate the main component from its potential degradation products and process-related impurities. The method is based on reversed-phase chromatography with UV detection, a widely used technique in the pharmaceutical industry.[1][2]

Materials and Reagents

-

Analyte: this compound reference standard

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Reagents: Formic acid (analytical grade), Acetic acid (analytical grade), Trifluoroacetic acid (TFA) (analytical grade), Ammonium acetate (analytical grade)

-

Equipment:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Experimental Protocols

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 v/v acetonitrile:water). This solution should be stored under refrigeration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity, accuracy, and precision studies. A typical concentration for routine analysis might be in the range of 0.05-0.1 mg/mL.

-

Sample Solution: Prepare the sample solution by accurately weighing a known amount of the test substance, dissolving it in the diluent, and diluting to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.

Caption: A workflow diagram illustrating the key stages of HPLC method development.

Based on the analysis of similar aromatic acids and sulfonamides, the following initial conditions are recommended.[1][3][4][5]

| Parameter | Recommended Starting Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes, then re-equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 (v/v) Acetonitrile:Water |

-

Column Selection: While a C18 column is a good starting point, if peak shape or resolution is poor, consider a phenyl-hexyl column for alternative selectivity due to potential π-π interactions with the aromatic ring of the analyte.[3]

-

Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Evaluate different acidic modifiers (e.g., formic acid, acetic acid, TFA) at varying concentrations (0.05% to 0.1%) to achieve optimal peak symmetry.[5]

-

Organic Modifier: Compare acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.

-

Gradient Elution: Adjust the gradient slope and time to ensure adequate separation of the main peak from any impurities. A shallow gradient may be necessary to resolve closely eluting species.

-

Detection Wavelength: To determine the optimal detection wavelength, perform a PDA scan of the analyte. Select a wavelength that provides maximum absorbance for the main component and any relevant impurities to ensure high sensitivity.

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Caption: Key parameters for HPLC method validation as per ICH guidelines.

| Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate separation from degradation products. | The peak of interest should be free from interference. |

| Linearity | Analyze a minimum of five concentrations over the expected working range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |

| Precision | - Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. |

| Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. |

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters should remain within limits. |

System Suitability

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard solution. |

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC method for this compound. The outlined approach, starting from initial chromatographic conditions and progressing through systematic optimization and validation, will enable researchers and scientists to establish a robust and reliable analytical method suitable for quality control and stability testing in a drug development setting.

References

derivatization of 3-Amino-5-(methylsulfonyl)benzoic acid for GC-MS analysis

An Application Note on the Derivatization of 3-Amino-5-(methylsulfonyl)benzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a carboxylic acid and an amino functional group, direct GC-MS analysis of this compound is challenging, resulting in poor chromatographic peak shape and thermal instability. Derivatization is essential to increase volatility and thermal stability, enabling robust and reproducible analysis.[1][2] This note details two primary methods: a single-step silylation and a two-step esterification followed by acylation, complete with experimental workflows, reaction diagrams, and typical GC-MS parameters.

Introduction and Principles

This compound is a polar, non-volatile molecule. The presence of active hydrogen atoms in its carboxylic acid (-COOH) and amino (-NH2) groups leads to strong intermolecular hydrogen bonding.[1][3] This inherent polarity causes issues in GC analysis, including poor peak symmetry, high boiling points, and potential thermal degradation in the hot injector port.[1]

Chemical derivatization mitigates these issues by replacing the active hydrogens with nonpolar functional groups. This process reduces the molecule's polarity, breaks hydrogen bonds, and thus increases its volatility, making it suitable for GC-MS analysis.[1][3][4] The primary derivatization strategies for compounds with these functional groups are:

-

Silylation: This is the most common and versatile method. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces active hydrogens on -COOH, -OH, -NH2, and -SH groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[1][5] Silylation is often a single-step reaction that can derivatize multiple functional groups simultaneously.[6]

-

Acylation and Esterification: This is often a two-step process for molecules like amino acids.[7]

-

Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl or butyl ester) using an alcohol in the presence of an acid catalyst like BF3.[3][8]

-

Acylation: The amino group is then acylated using an acylating agent, such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[1][3] This method can introduce fluorinated groups, which enhances sensitivity for detectors like the electron capture detector (ECD) and can produce characteristic mass fragments in MS.[1][9]

-

Experimental Protocols and Methodologies

Caution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a dry, well-ventilated area (fume hood) and use anhydrous solvents.[3][6]

Protocol 1: Single-Step Silylation with BSTFA

This protocol converts both the amino and carboxylic acid groups into their trimethylsilyl (TMS) derivatives in a single, efficient step.

Reagents and Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 1 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.[6]

-

Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to increase the reactivity of the reagent.[3]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.[6]

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection. An aliquot of 1 µL is typically injected.

Protocol 2: Two-Step Esterification and Acylation

This protocol first creates a methyl ester of the carboxylic acid group, followed by acylation of the amino group with a fluorinated anhydride.

Reagents and Materials:

-

This compound standard

-

2M HCl in Methanol (or Boron Trifluoride in Methanol, 14% w/v)

-

Pentafluoropropionic Anhydride (PFPA)

-

Ethyl Acetate (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for evaporation

Procedure:

Step A: Esterification

-

Sample Preparation: Place approximately 1 mg of the dry analyte into a 2 mL reaction vial.

-

Reagent Addition: Add 200 µL of 2M HCl in Methanol.

-

Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[7]

-

Evaporation: Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

Step B: Acylation

-